molecular formula C10H14N2S B14578956 1,3-Diethyl-2-methylidene-2,3-dihydro-1H-thieno[2,3-d]imidazole CAS No. 61612-07-5

1,3-Diethyl-2-methylidene-2,3-dihydro-1H-thieno[2,3-d]imidazole

Cat. No.: B14578956
CAS No.: 61612-07-5
M. Wt: 194.30 g/mol
InChI Key: USAKEROUVFLMFT-UHFFFAOYSA-N
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Description

1,3-Diethyl-2-methylidene-2,3-dihydro-1H-thieno[2,3-d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-2-methylidene-2,3-dihydro-1H-thieno[2,3-d]imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethynylbenzaldehyde with suitable amines in the presence of a catalyst can lead to the formation of the desired thieno-imidazole ring . The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, precise control of reaction parameters, and cost-effective raw materials. Continuous flow reactors and automated systems could be employed to enhance yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-2-methylidene-2,3-dihydro-1H-thieno[2,3-d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thieno-imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halides, alkylating agents; reactions may require catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thieno-imidazole derivatives, and various substituted thieno-imidazole compounds.

Scientific Research Applications

1,3-Diethyl-2-methylidene-2,3-dihydro-1H-thieno[2,3-d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Diethyl-2-methylidene-2,3-dihydro-1H-thieno[2,3-d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its unique structure allows it to interact with nucleic acids, potentially leading to antiviral or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl-2-methylidene-2,3-dihydro-1H-thieno[2,3-d]imidazole stands out due to its thieno-imidazole structure, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

CAS No.

61612-07-5

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

1,3-diethyl-2-methylidenethieno[2,3-d]imidazole

InChI

InChI=1S/C10H14N2S/c1-4-11-8(3)12(5-2)10-9(11)6-7-13-10/h6-7H,3-5H2,1-2H3

InChI Key

USAKEROUVFLMFT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C)N(C2=C1C=CS2)CC

Origin of Product

United States

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